molecular formula C11H8N2O3 B1589392 1-(4-Nitrophenyl)-1H-pyridin-2-one CAS No. 53427-97-7

1-(4-Nitrophenyl)-1H-pyridin-2-one

Cat. No. B1589392
CAS RN: 53427-97-7
M. Wt: 216.19 g/mol
InChI Key: GHNIJTDEWVCPBV-UHFFFAOYSA-N
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Safety And Hazards

The safety and hazards associated with a compound like “1-(4-Nitrophenyl)-1H-pyridin-2-one” would depend on its specific chemical structure. However, many nitrophenyl compounds are known to be harmful if swallowed, in contact with skin, or if inhaled17181920.


Future Directions

The future directions in the study of a compound like “1-(4-Nitrophenyl)-1H-pyridin-2-one” could involve further exploration of its synthesis, its potential biological activity, and its possible applications in medicine or other fields42122623.


Please note that this information is based on the individual components of “1-(4-Nitrophenyl)-1H-pyridin-2-one” and may not accurately represent the properties of the specific compound. For detailed information, specific studies on “1-(4-Nitrophenyl)-1H-pyridin-2-one” would be required.


properties

IUPAC Name

1-(4-nitrophenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11-3-1-2-8-12(11)9-4-6-10(7-5-9)13(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNIJTDEWVCPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436666
Record name 1-(4-NITROPHENYL)-1H-PYRIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-1H-pyridin-2-one

CAS RN

53427-97-7
Record name 1-(4-NITROPHENYL)-1H-PYRIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1H-pyridin-2-one (950 mg, 10 mmol), 1-bromo-4-nitro-benzene (2.4 g, 12 mmol) and CuI (400 mg, 2 mmol) in dioxane (15 mL) was stirred for 15 minutes. N,N′-dimethyl ethylenediamine (363 mg, 4 mmol) was then added, followed by the addition of K3PO4 (4.25 g, 20 mmol). The resulting mixture was heated to reflux at 110° C. for 2 hours under an atmosphere of nitrogen. The reaction mixture was then cooled to room temperature and poured onto ice. The resulting precipitate was filtered and purified by column chromatography using silica gel 60-120 mesh (50-100% ethyl acetate in hexane) to afford 1.86 g (89%) of 1-(4-nitro-phenyl)-1H-pyridin-2-one. 1H NMR: (DMSO-d6): δ 8.46 (d, 2H), 7.8 (m, 3H), 7.6 (t, 1H), 6.6 (d, 1H).
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
363 mg
Type
reactant
Reaction Step Two
Name
Quantity
4.25 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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